molecular formula C14H12N2OS B1226564 Pittsburgh Compound B CAS No. 566170-04-5

Pittsburgh Compound B

Cat. No.: B1226564
CAS No.: 566170-04-5
M. Wt: 255.33 g/mol
InChI Key: ZQAQXZBSGZUUNL-BJUDXGSMSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • PiB does not undergo significant chemical reactions; its primary purpose is imaging.
    • Common reagents and conditions are related to PET imaging techniques rather than chemical transformations.
    • Major products formed are PET images showing beta-amyloid plaque distribution in the brain.
  • Scientific Research Applications

    • PiB’s primary application is in AD research.
    • It helps visualize beta-amyloid plaques, aiding in diagnosis and monitoring disease progression.
    • Researchers also explore its use in other neurodegenerative disorders.
  • Mechanism of Action

    • PiB specifically binds to beta-amyloid plaques due to its structural similarity to thioflavin T.
    • It allows non-invasive imaging of these plaques in living subjects.
    • The exact molecular targets and pathways involved are still under investigation.
  • Comparison with Similar Compounds

    • PiB is unique as a PET imaging agent for beta-amyloid plaques.
    • Similar compounds include other amyloid-binding ligands like florbetapir and florbetaben.

    Properties

    CAS No.

    566170-04-5

    Molecular Formula

    C14H12N2OS

    Molecular Weight

    255.33 g/mol

    IUPAC Name

    2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol

    InChI

    InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1

    InChI Key

    ZQAQXZBSGZUUNL-BJUDXGSMSA-N

    Isomeric SMILES

    [11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

    SMILES

    CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

    Canonical SMILES

    CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

    566170-04-5

    Synonyms

    ((11)C)PIB
    (11C)6-OH-BTA-1
    11C-PIB
    2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
    6-OH-BTA-1
    N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
    N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole
    PIB benzothiazole
    Pittsburgh compound B

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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